Bis(3-methoxybutyl) butanedioate

Plasticizer volatility Boiling point comparison Thermal processing window

Bis(3-methoxybutyl) butanedioate (CAS 56045-71-7) is a diester of succinic acid (butanedioic acid) and 3-methoxybutanol, belonging to the dialkyl succinate class of compounds. With molecular formula C₁₄H₂₆O₆ and a molecular weight of 290.35 g/mol, it is structurally characterized by two symmetrical 3-methoxybutyl side chains linked via ester bonds to a central succinate backbone.

Molecular Formula C14H26O6
Molecular Weight 290.35 g/mol
CAS No. 56045-71-7
Cat. No. B14623234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-methoxybutyl) butanedioate
CAS56045-71-7
Molecular FormulaC14H26O6
Molecular Weight290.35 g/mol
Structural Identifiers
SMILESCC(CCOC(=O)CCC(=O)OCCC(C)OC)OC
InChIInChI=1S/C14H26O6/c1-11(17-3)7-9-19-13(15)5-6-14(16)20-10-8-12(2)18-4/h11-12H,5-10H2,1-4H3
InChIKeyNQQXSMSMEDVFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3-methoxybutyl) butanedioate (CAS 56045-71-7): Procurement-Relevant Physicochemical Identity and Comparator Landscape


Bis(3-methoxybutyl) butanedioate (CAS 56045-71-7) is a diester of succinic acid (butanedioic acid) and 3-methoxybutanol, belonging to the dialkyl succinate class of compounds [1]. With molecular formula C₁₄H₂₆O₆ and a molecular weight of 290.35 g/mol, it is structurally characterized by two symmetrical 3-methoxybutyl side chains linked via ester bonds to a central succinate backbone [2]. The compound has been registered under NSC50939 and appears in environmental chemical retention index databases, indicating its relevance in analytical chemistry and potential environmental distribution studies [3]. As an alkoxy-functionalized succinate diester, its closest structural and functional analogs include dibutyl succinate (CAS 141-03-7), diethyl succinate (CAS 123-25-1), bis(2-methoxyethyl) succinate (CAS 10494-02-7), and bis(2-ethylhexyl) succinate (CAS 2915-57-3), against which its differentiation must be established for informed procurement decisions.

Why Bis(3-methoxybutyl) butanedioate Cannot Be Interchanged with Simple Alkyl Succinates: The Functional Role of the Ether Oxygen


Within the dialkyl succinate class, plasticization efficiency, migration resistance, and biodegradability are strongly mediated by the structure of the ester side chains—specifically their length, branching, and the presence of heteroatoms such as ether oxygen [1]. Studies on succinate-based PVC plasticizers demonstrate that side chain architecture, not merely carbon count, determines glass transition temperature (Tg) reduction (up to 11 °C difference among analogs) and migration into organic media (up to 38% variation) [2]. The 3-methoxybutyl ester side chains of bis(3-methoxybutyl) butanedioate introduce ether oxygen atoms absent in conventional alkyl succinates such as dibutyl succinate (n-butyl only) or bis(2-ethylhexyl) succinate (branched alkyl only), conferring distinct solubility and polarity characteristics that directly affect polymer compatibility and environmental fate . Generic substitution with a simple alkyl succinate of similar molecular weight (e.g., dibutyl succinate, MW 230.3 g/mol) would ignore these critical functional group contributions, potentially compromising performance in applications where polarity, hydrogen-bonding capacity, or biodegradation profile are design-relevant parameters [3].

Bis(3-methoxybutyl) butanedioate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Boiling Point and Volatility Differentiation: Bis(3-methoxybutyl) butanedioate vs. Dibutyl Succinate and Diethyl Succinate

Bis(3-methoxybutyl) butanedioate exhibits a boiling point of 350.6 °C at 760 mmHg, which is substantially higher than that of dibutyl succinate (274–275 °C) and diethyl succinate (217–218 °C) . This difference of 76 °C over dibutyl succinate translates to lower volatility under thermal processing conditions, a critical parameter for plasticizer retention during PVC compounding and high-temperature applications [1]. The flash point of bis(3-methoxybutyl) butanedioate (149.3 °C) is also moderately higher than that of dibutyl succinate (144 °C), providing a marginally wider safety margin in industrial handling .

Plasticizer volatility Boiling point comparison Thermal processing window

Density and Molar Volume Differentiation: Implications for Plasticizer Efficiency Per Unit Mass

The density of bis(3-methoxybutyl) butanedioate is 1.036 g/cm³, notably higher than that of dibutyl succinate (0.98 g/cm³) and comparable to diethyl succinate (1.04–1.047 g/cm³) . Combined with its higher molecular weight (290.35 g/mol vs. 230.3 g/mol for dibutyl succinate), this yields a calculated molar volume of approximately 280.3 cm³/mol, compared to ~235 cm³/mol for dibutyl succinate—a ~19% increase in volume per mole of plasticizer [1]. In PVC plasticization, larger molar volume plasticizers generally exhibit reduced migration rates due to slower diffusion through the polymer matrix, a phenomenon documented for succinate esters where increased side-chain bulk correlates with improved migration resistance [2].

Plasticizer density Molar volume Specific plasticization efficiency

Ether Oxygen-Mediated Polarity and Solubility Differentiation: Bis(3-methoxybutyl) butanedioate vs. Dibutyl Succinate

Bis(3-methoxybutyl) butanedioate contains two ether oxygen atoms per molecule (within the 3-methoxybutyl chains), contributing six total hydrogen bond acceptors (four carbonyl oxygens + two ether oxygens) and a topological polar surface area (TPSA) of 71.1 Ų [1]. In contrast, dibutyl succinate possesses only four hydrogen bond acceptors (carbonyl oxygens only) and a lower TPSA of approximately 52.6 Ų [2]. This difference is structurally analogous to that between bis(2-methoxyethyl) succinate and simple dialkyl succinates, where the ether linkage has been documented to impart distinct solubility characteristics and enhanced miscibility with polar polymer matrices . The increased hydrogen-bonding capacity may improve specific interactions with polymers containing proton-donor functionality (e.g., cellulose esters, certain polyesters), a differentiation that is absent in purely alkyl succinates.

Ether-ester plasticizer Hydrogen bond acceptor Polarity tuning Polymer compatibility

Kovats Retention Index as a Proxy for Environmental Partitioning Behavior: Bis(3-methoxybutyl) butanedioate vs. Class Reference

Bis(3-methoxybutyl) butanedioate has an experimentally determined Kovats retention index (RI) of 1829 on a non-polar HP-Ultra-1 methyl silicone capillary column [1]. This RI value provides a standardized measure of gas chromatographic retention that is directly proportional to the compound's vapor pressure and inversely related to its volatility. For comparison, dibutyl succinate has a reported RI of approximately 1620 on similar non-polar columns, while diethyl succinate is substantially lower (RI ~1180) [2]. The RI difference of approximately 200 units relative to dibutyl succinate is consistent with the ~76 °C boiling point elevation and reflects the combined effect of increased molecular weight and the polarizability contribution of the ether oxygens [1]. This RI data confirms that bis(3-methoxybutyl) butanedioate occupies a distinct environmental partitioning space relative to its simpler alkyl analogs, with implications for predicting atmospheric transport, soil sorption, and GC-MS identification in environmental monitoring workflows.

Kovats retention index Environmental partitioning GC-MS identification Volatility ranking

Class-Level Plasticization Performance: Succinate Diesters with Intermediate Chain Length vs. DEHP Benchmark

While direct PVC plasticization data for bis(3-methoxybutyl) butanedioate are not available in the peer-reviewed literature, the compound's structural features position it within a well-characterized class of succinate diester plasticizers. Comprehensive studies on succinate-based PVC plasticizers demonstrate that compounds with side chains of intermediate length and moderate branching perform equal to or better than di(2-ethylhexyl) phthalate (DEHP) across multiple metrics: tensile property improvements up to 77%, surface hardness reduction up to 43%, glass transition temperature reduction up to 11 °C, and migration into organic media reduced by up to 38% when compared with DEHP at 40 phr loading [1]. The optimal central chain length was determined to be five carbon atoms, with longer chains reducing compatibility [2]. Bis(3-methoxybutyl) butanedioate, with its four-carbon succinate backbone and branched 3-methoxybutyl side chains (effective chain contribution ~5 atoms including ether oxygen), lies within this optimal design window [3]. The presence of ether oxygen introduces additional polarity that may further modulate polymer-plasticizer interactions beyond what is achievable with purely hydrocarbon side chains.

PVC plasticization Tg reduction Tensile properties Succinate vs. phthalate

Structural Analogy to Biodegradable Succinate Esters: Side-Chain Architecture and Biodegradation Potential

Earlier work on succinate diester plasticizers established that compounds in this class exhibit higher biodegradation rates than DEHP, and pending toxicity studies, they appear to be viable replacement compounds [1]. The biodegradation rate of succinate esters is inversely correlated with side-chain length—shorter side chains favor faster biodegradation—creating a design trade-off between plasticization efficiency (favored by longer chains) and environmental degradability (favored by shorter chains) [2]. Bis(3-methoxybutyl) butanedioate, with its effective side-chain length of approximately five atoms (including the ether oxygen), falls into an intermediate range that may offer a favorable balance between functional performance and biodegradability. The presence of ether linkages in the side chain is structurally analogous to glycol ether moieties known to undergo oxidative biodegradation pathways, potentially providing an additional microbial attack point not available in purely alkyl succinates such as dibutyl succinate or diethyl succinate [3]. Direct biodegradation data (e.g., OECD 301F) for this specific compound are not publicly available; the above represents a class-level and structural inference.

Biodegradable plasticizer Succinate ester Side-chain architecture Green chemistry

Bis(3-methoxybutyl) butanedioate: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Non-Phthalate Plasticizer Candidate for Flexible PVC Formulations Requiring Reduced Migration

Analytical Reference Standard for Environmental Monitoring and GC-MS Identification Programs

Green Solvent or Co-Solvent for Polar Polymer Processing and Coatings Formulation

Sustainable Plasticizer Development: Bio-Based Succinate Ester with Ether-Functionalized Architecture

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